molecular formula C7H7ClIN B1368913 4-Chloro-2-iodo-6-methylaniline CAS No. 69705-29-9

4-Chloro-2-iodo-6-methylaniline

Cat. No. B1368913
CAS RN: 69705-29-9
M. Wt: 267.49 g/mol
InChI Key: APOYOBUFTZPTBO-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methylaniline, also known as 2-Amino-5-chloro-3-iodotoluene, is a chemical compound with the formula C7H7ClIN . It has a molecular weight of 267.5 . The compound is a solid with a melting point of 47-49°C .


Molecular Structure Analysis

The linear formula of 4-Chloro-2-iodo-6-methylaniline is C7H7ClIN . The InChI code is 1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-2-iodo-6-methylaniline is a solid with a melting point of 47-49°C . It has a molecular weight of 267.5 and its linear formula is C7H7ClIN .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis

4-Chloro-2-iodo-6-methylaniline has been studied using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These techniques provide insights into the molecular structure of the compound. Such studies are crucial for understanding the vibrational modes, which can be compared with theoretical calculations from methods like Hartree-Fock (HF) and Density Functional Theory (DFT). This research aids in understanding the molecular geometry and vibrational characteristics of compounds like 4-Chloro-2-iodo-6-methylaniline (Arjunan & Mohan, 2008); (Arjunan & Mohan, 2009).

Synthesis and Characterization

The synthesis of compounds related to 4-Chloro-2-iodo-6-methylaniline has been explored for various applications. For instance, the synthesis of 2,6-Diiodo-4-Methylaniline has been optimized, which is critical for preparing iodo substituent aniline complexes. This kind of research focuses on developing efficient and cost-effective synthetic routes for such compounds (Kou Xiao-yan, 2011).

Molecular Complexes and Color Change

Studies have shown that molecular complexes formed from compounds like 4-Chloro-2-iodo-6-methylaniline can exhibit interesting properties like color change. This is particularly observed when these compounds form layered crystal structures with other molecular entities. Such studies are significant in the field of materials science and for understanding molecular interactions (Jones, Wilson, & Thomas, 2014).

Safety And Hazards

This compound is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYOBUFTZPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572644
Record name 4-Chloro-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodo-6-methylaniline

CAS RN

69705-29-9
Record name 4-Chloro-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methyl-phenylamine (1 g, 7.06 mmol) in acetic acid (20 ml) was added N-iodo succinimide (2.38 g, 10.59 mmol) portion wise at 25° C. under nitrogen. The reaction mixture was stirred at 25° C. for 16 h. The volatiles were removed in vacuo and the resultant crude residue was diluted with EtOAc (40 ml). The organic layer was washed with aqueous 1N NaOH solution (2×15 ml), followed by aqueous Na2S2O3 solution (2×15 ml), and brine (20 ml). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give a crude residue which was purified by flash column chromatography (5-10% EtOAc in hexane) to yield 4-chloro-2-iodo-6-methyl-phenylamine (1.5 g, 79%) as brown solid. GC-MS: 267 (M).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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